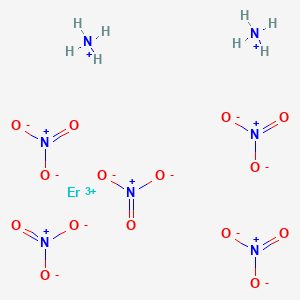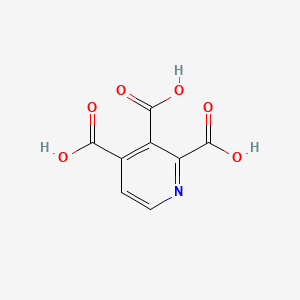
2,3,4-Pyridinetricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Pyridinetricarboxylic acid: is an organic compound that belongs to the family of pyridinetricarboxylic acids, which are tricarboxylic derivatives of pyridine. This compound is characterized by the presence of three carboxyl groups attached to the pyridine ring at the 2, 3, and 4 positions. It is one of several isomers of pyridinetricarboxylic acid, each differing in the positions of the carboxyl groups on the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,4-Pyridinetricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of 2,3,4-trimethylpyridine using oxidizing agents such as hydrogen peroxide under alkaline conditions . The reaction typically proceeds as follows:
Oxidation of 2,3,4-trimethylpyridine:
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Pyridinetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to other functional groups such as alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted pyridinetricarboxylic acids with various functional groups.
Applications De Recherche Scientifique
2,3,4-Pyridinetricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 2,3,4-Pyridinetricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .
Comparaison Avec Des Composés Similaires
2,3,4-Pyridinetricarboxylic acid can be compared with other similar compounds, such as:
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
- 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
- 3,4,5-Pyridinetricarboxylic acid
Each of these isomers has different positions of the carboxyl groups on the pyridine ring, leading to variations in their chemical properties and reactivity
Propriétés
Numéro CAS |
632-95-1 |
|---|---|
Formule moléculaire |
C8H5NO6 |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
pyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
VOTYOVOSRFKUSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


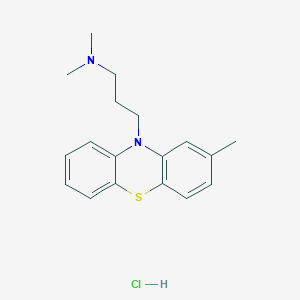

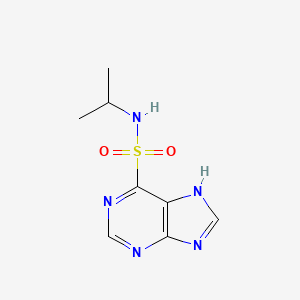

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
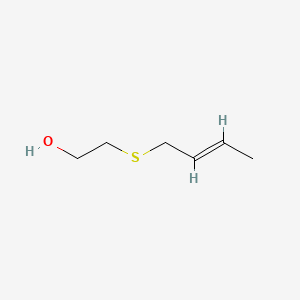

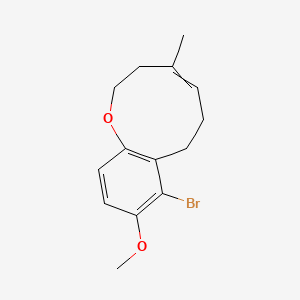

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
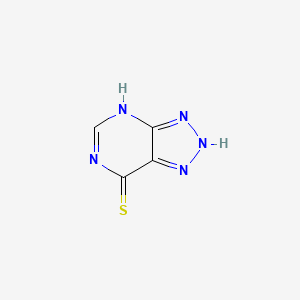
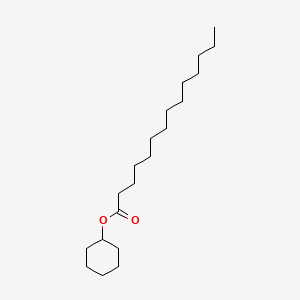
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
